molecular formula C25H48N2O4 B14597040 2,5-Diisobutylamino embelin CAS No. 60198-38-1

2,5-Diisobutylamino embelin

Cat. No.: B14597040
CAS No.: 60198-38-1
M. Wt: 440.7 g/mol
InChI Key: FOLJMXLQVWGPHJ-UHFFFAOYSA-N
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Description

2,5-Diisobutylamino embelin is a synthetic derivative of embelin, a naturally occurring benzoquinone compound. Embelin is primarily extracted from the fruits of the Embelia ribes plant, which has been used in traditional medicine for centuries. The modification of embelin to this compound aims to enhance its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diisobutylamino embelin typically involves the introduction of diisobutylamino groups to the embelin molecule. This can be achieved through a series of organic reactions, including nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, such as zinc chloride, and solvents like ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purify the compound .

Chemical Reactions Analysis

General Reactivity of Embelin

Embelin’s core structure features a dihydroxyquinone ring and a hydrophobic aliphatic chain. Key reaction pathways include:

  • Electron transfer reactions : The quinoid system participates in redox cycles, scavenging reactive oxygen species (ROS) via π–π interactions and proton-coupled electron transfer (PCET) mechanisms .

  • Protonation/deprotonation : Hydroxyl groups undergo deprotonation under basic conditions, forming semiquinone radicals .

  • Nucleophilic substitution : The quinone ring reacts with amines or alcohols, enabling side-chain modifications .

Synthetic Strategies for Amine-Functionalized Embelin Derivatives

While 2,5-diisobutylamino embelin is not explicitly reported, analogous derivatives provide methodological insights:

Functionalization of the Quinone Core

  • Amine substitution : Primary or secondary amines react with embelin’s hydroxyl groups under basic conditions. For example:

    Embelin OH R2NHEmbelin NR2+H2O\text{Embelin OH R}_2\text{NH}\rightarrow \text{Embelin NR}_2+\text{H}_2\text{O}
  • Protection/deprotection : Methoxy groups on the benzoquinone core are hydrolyzed to hydroxyls before amine coupling .

Modification of the Hydrophobic Tail

  • Chain length optimization : The C11 aliphatic chain is replaced with branched (e.g., isobutyl) groups to enhance solubility or binding affinity .

  • Introduction of polar groups : Amine-terminated chains improve water solubility but may reduce cellular uptake if overly hydrophilic .

Key Research Findings for Analogous Derivatives

Derivative Synthetic Route Biological Activity Reference
PEG-embelin conjugatePEGylation via esterificationEnhanced solubility (200 mg/mL)
XIAP-targeted analogsSuzuki–Miyaura couplingIC₅₀: 0.70 ± 0.14 µM (anticancer)
Pyrazolo-pyridine hybridsCondensation with aminopyrazolesImproved cytotoxicity in glioma cells

Hypothetical Reactivity of this compound

Based on SAR studies:

  • ROS scavenging : The diisobutylamino groups may alter redox potential, affecting superoxide (O2\text{O}_2^{−}) quenching efficiency compared to native embelin .

  • Proton affinity : Steric hindrance from branched chains could slow protonation kinetics, reducing antioxidant activity in acidic microenvironments .

  • Cellular uptake : Increased hydrophobicity from isobutyl groups might enhance membrane permeability but reduce aqueous solubility .

Gaps in Current Research

  • No experimental data exist for this compound’s synthesis, spectroscopic characterization, or bioactivity.

  • Theoretical DFT studies or molecular docking could predict interactions with targets like XIAP or NF-κB .

Scientific Research Applications

2,5-Diisobutylamino embelin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Diisobutylamino embelin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit the X-linked inhibitor of apoptosis protein (XIAP), leading to the induction of apoptosis in cancer cells. Additionally, it can modulate signaling pathways such as NF-κB, p53, and PI3K/AKT, which are crucial for cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Diisobutylamino embelin include:

Uniqueness

This compound is unique due to the presence of diisobutylamino groups, which enhance its solubility and bioavailability. This modification also improves its ability to interact with molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

60198-38-1

Molecular Formula

C25H48N2O4

Molecular Weight

440.7 g/mol

IUPAC Name

2,5-dihydroxy-3-undecylcyclohexa-2,5-diene-1,4-dione;2-methylpropan-1-amine

InChI

InChI=1S/C17H26O4.2C4H11N/c1-2-3-4-5-6-7-8-9-10-11-13-16(20)14(18)12-15(19)17(13)21;2*1-4(2)3-5/h12,18,21H,2-11H2,1H3;2*4H,3,5H2,1-2H3

InChI Key

FOLJMXLQVWGPHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O.CC(C)CN.CC(C)CN

Origin of Product

United States

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